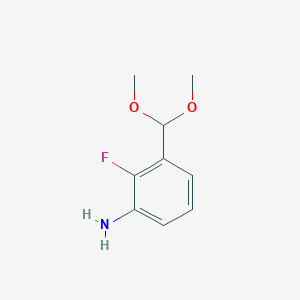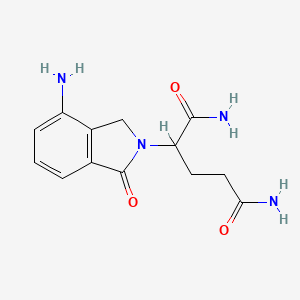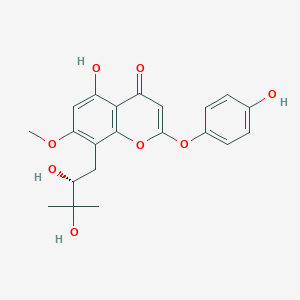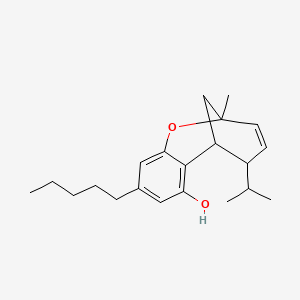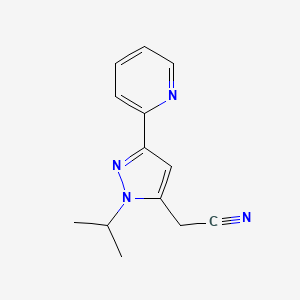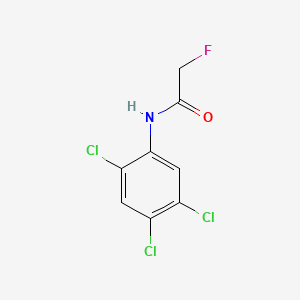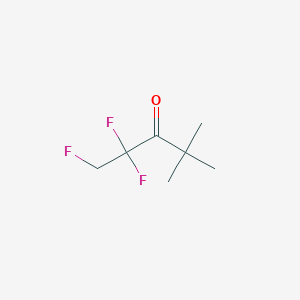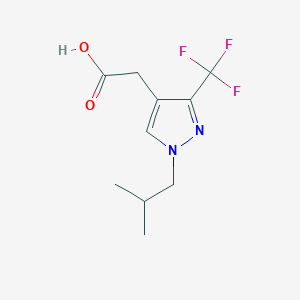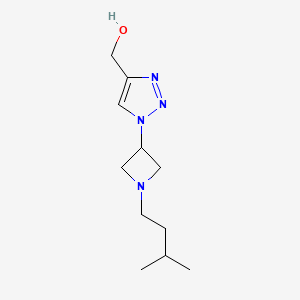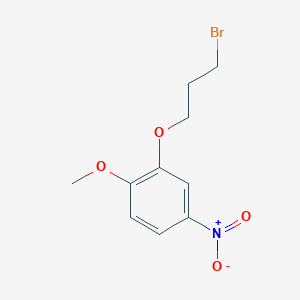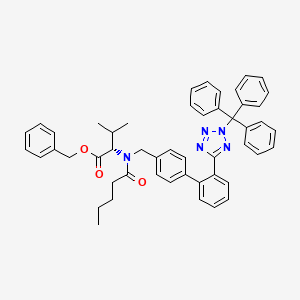
N-nitroso-furosemide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-nitroso-furosemide is a chemical compound that belongs to the class of N-nitrosamines It is derived from furosemide, a well-known loop diuretic used to treat hypertension and edema
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-nitroso-furosemide can be synthesized through the nitrosation of furosemide. The process involves the reaction of furosemide with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction typically requires a cold acidic solution to ensure the formation of the N-nitroso compound. The general reaction can be represented as follows: [ \text{Furosemide} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-nitroso-furosemide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-furosemide.
Reduction: Formation of amino-furosemide.
Substitution: Formation of substituted furosemide derivatives.
Applications De Recherche Scientifique
N-nitroso-furosemide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.
Medicine: Studied for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and metabolism of nitrosamines.
Industry: Used in the development of analytical methods for detecting nitrosamines in pharmaceuticals and environmental samples.
Mécanisme D'action
The mechanism of action of N-nitroso-furosemide involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include:
DNA: Formation of DNA adducts that can lead to mutations.
Proteins: Modification of protein function through nitrosation of thiol groups.
Comparaison Avec Des Composés Similaires
N-nitroso-furosemide can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high mutagenic and carcinogenic potential.
N-nitrosodiethylamine (NDEA): Similar in structure and reactivity to NDMA.
N-nitrosomorpholine (NMOR): Used as a model compound for studying nitrosation reactions.
Uniqueness
This compound is unique due to its derivation from furosemide, which imparts specific chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
2708280-93-5 |
|---|---|
Formule moléculaire |
C12H10ClN3O6S |
Poids moléculaire |
359.74 g/mol |
Nom IUPAC |
4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21) |
Clé InChI |
SYQNRIYFBZMJSL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


